molecular formula C16H22FN7 B4425134 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4425134
M. Wt: 331.39 g/mol
InChI Key: HQFPFSRXSFRDRN-UHFFFAOYSA-N
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Description

6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-ethylpiperazin-1-yl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride.

    Substitution Reactions: The 4-ethylpiperazin-1-yl group and the 4-fluorophenyl group are introduced through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using suitable solvents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-ethylpiperazin-1-yl)methyl]phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar piperazine and phenyl substitution but a different core structure.

    6-[(4-ethylpiperazin-1-yl)methyl]nicotinic acid: A compound with a similar piperazine substitution but a different aromatic ring.

Uniqueness

6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine core structure and the presence of both 4-ethylpiperazin-1-yl and 4-fluorophenyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN7/c1-2-23-7-9-24(10-8-23)11-14-20-15(18)22-16(21-14)19-13-5-3-12(17)4-6-13/h3-6H,2,7-11H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPFSRXSFRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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